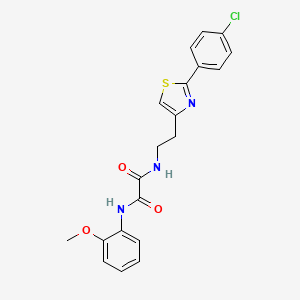![molecular formula C21H26ClN3O5S B11258128 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B11258128.png)
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound known for its selective binding affinity to dopamine D4 receptors . This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps. One common route includes the reaction of 3-chlorophenylpiperazine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with 2-(2-methoxyphenoxy)acetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.
Scientific Research Applications
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry studies.
Biology: Investigated for its role in modulating dopamine receptors.
Medicine: Potential therapeutic agent for neurological disorders such as schizophrenia and Parkinson’s disease.
Mechanism of Action
The compound exerts its effects primarily through selective binding to dopamine D4 receptors. This binding modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling pathways. The exact molecular targets and pathways involved include the inhibition of adenylate cyclase activity and modulation of ion channel function .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Another selective dopamine D4 receptor ligand with similar binding properties.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity.
Uniqueness
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide is unique due to its specific structural features that confer high selectivity and affinity for dopamine D4 receptors. This makes it a valuable compound for studying receptor-ligand interactions and developing targeted therapies for neurological disorders .
Properties
Molecular Formula |
C21H26ClN3O5S |
|---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H26ClN3O5S/c1-29-19-7-2-3-8-20(19)30-16-21(26)23-9-14-31(27,28)25-12-10-24(11-13-25)18-6-4-5-17(22)15-18/h2-8,15H,9-14,16H2,1H3,(H,23,26) |
InChI Key |
NBXNIDRTTNQUHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B11258046.png)
![N1-(2,5-difluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258049.png)

![N-Cyclopentyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11258057.png)
![N-cyclohexyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11258063.png)
![5-[(Cyclopentylacetyl)amino]-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11258085.png)

![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B11258095.png)

![N-(3-acetylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11258103.png)
![N-(4-chlorophenyl)-2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11258109.png)
![N-[4-amino-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]glycine](/img/structure/B11258115.png)
![N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11258120.png)

